molecular formula C15H17NO B13347900 4'-Isopropoxy-[1,1'-biphenyl]-2-amine

4'-Isopropoxy-[1,1'-biphenyl]-2-amine

Cat. No.: B13347900
M. Wt: 227.30 g/mol
InChI Key: HKHWDDLGDHTWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Isopropoxy-[1,1'-biphenyl]-2-amine is a biphenyl derivative featuring an isopropoxy group (-OCH(CH₃)₂) at the 4'-position and an amine (-NH₂) at the 2-position. This compound is structurally related to other biphenyl amines synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in , where analogous compounds like 4'-methoxy and 4'-tert-butyl derivatives were prepared with yields ranging from 53% to 76% .

The isopropoxy group confers moderate electron-donating effects and steric bulk, influencing the compound’s electronic properties, solubility, and reactivity. Potential applications include intermediates in pharmaceutical synthesis or optoelectronic materials, where substituent effects are critical .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)aniline

InChI

InChI=1S/C15H17NO/c1-11(2)17-13-9-7-12(8-10-13)14-5-3-4-6-15(14)16/h3-11H,16H2,1-2H3

InChI Key

HKHWDDLGDHTWGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

The synthesis of 4’-Isopropoxy-[1,1’-biphenyl]-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxy-2-methylphenol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to yield the desired compound . Another method involves the protection of hydroxyl groups, followed by bromine substitution, etherification, and deprotection steps to finally prepare the product . These methods are designed to be efficient and cost-effective, making them suitable for industrial production.

Chemical Reactions Analysis

4’-Isopropoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenated compounds and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

4’-Isopropoxy-[1,1’-biphenyl]-2-amine has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn the field of medicine, it is being explored for its antibacterial properties, particularly against multidrug-resistant pathogens . Additionally, it is used in the industry for the production of various chemical intermediates and as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 4’-Isopropoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to bind to phosphatidylglycerol and cardiolipin in bacterial membranes, leading to cytoplasmic membrane damage and dissipation of proton motive force . This results in the accumulation of intracellular ATP and increased bacterial outer membrane permeability, enhancing the compound’s antibacterial activity.

Comparison with Similar Compounds

Electronic and Steric Properties

  • Electron-Donating Groups (EDG): Methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) increase electron density on the biphenyl ring, enhancing nucleophilicity of the amine. This favors electrophilic aromatic substitution or metal-catalyzed couplings . In contrast, electron-withdrawing groups (EWG) like nitro (-NO₂) or trifluoromethyl (-CF₃) reduce electron density, as seen in 4'-nitro derivatives () and 4'-trifluoromethyl analogs (), which exhibit lower reactivity in nucleophilic reactions .
  • Halogenated derivatives (e.g., 4'-bromo, ) balance electronic and steric effects, enabling cross-coupling reactions .

Physical Properties

  • Melting Points:

    • Nitro-substituted compounds (e.g., 4’-nitro-N-phenyl, 4a) have higher melting points (109–112°C, ) due to increased polarity .
    • Methoxy and isopropoxy derivatives likely exhibit lower melting points (~80–100°C) owing to reduced polarity compared to nitro groups.
  • Solubility: Long alkoxy chains (e.g., hexyloxy in ) enhance solubility in non-polar solvents, whereas isopropoxy’s shorter chain limits solubility compared to hexyloxy but improves it relative to tert-butyl .

Research Findings and Trends

  • Reactivity in Cross-Couplings:
    Electron-donating substituents improve yields in Suzuki reactions (e.g., 76% for 4'-methoxy vs. 53% for 5-methyl), while EWGs like nitro reduce efficiency .

  • Metabolic Stability: Fluorinated derivatives () exhibit enhanced stability compared to non-halogenated analogs, making them suitable for in vivo applications .
  • Safety Profiles: Trifluoromethyl and nitro compounds often require careful handling due to irritant properties (), whereas alkoxy derivatives like isopropoxy are generally less hazardous .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.